molecular formula C6H16MgO9 B1318993 Magnesium 2-hydroxypropanoate trihydrate CAS No. 6150-84-1

Magnesium 2-hydroxypropanoate trihydrate

Cat. No.: B1318993
CAS No.: 6150-84-1
M. Wt: 256.49 g/mol
InChI Key: SNLQXUYQWUDJLB-UHFFFAOYSA-L
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Description

Magnesium 2-hydroxypropanoate trihydrate (CAS 18917-96-9) is a hydrated magnesium salt of lactic acid (2-hydroxypropanoic acid). Its molecular formula is C₆H₁₆MgO₉, with a molecular weight of 256.49 g/mol (anhydrous: 202.45 g/mol). The compound exists as a trihydrate, containing three water molecules in its crystalline structure .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-hydroxypropanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLQXUYQWUDJLB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16MgO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-84-1, 18917-93-6
Record name Magnesium lactate trihydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)-
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Record name Di(lactato-O1,O2)magnesium
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Record name MAGNESIUM LACTATE TRIHYDRATE
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Scientific Research Applications

Chemical Properties and Structure

Magnesium 2-hydroxypropanoate trihydrate has the chemical formula C6H12MgO7C_6H_{12}MgO_7 and consists of magnesium ions complexed with lactate ions. Its structure allows for various interactions with biological systems, making it suitable for multiple applications.

Biomedical Applications

2.1 Antimicrobial Properties

Research indicates that magnesium 2-hydroxypropanoate exhibits antimicrobial activity, particularly against certain bacteria and fungi. A study demonstrated that magnesium-doped hydroxyapatite, which incorporates magnesium ions similar to those in magnesium lactate, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity against Candida albicans . This suggests potential use in biomedical materials to prevent infections associated with implants.

2.2 Bone Regeneration

Magnesium plays a crucial role in bone health, and its incorporation into biomaterials can enhance osteoconductivity and stimulate bone regeneration. Magnesium 2-hydroxypropanoate's ability to improve biocompatibility makes it a candidate for use in orthopedic applications, potentially aiding in the healing of fractures or the integration of implants .

2.3 Nutritional Supplementation

As a source of magnesium, this compound is utilized in dietary supplements aimed at addressing magnesium deficiency. Magnesium is essential for numerous physiological processes, including muscle function, nerve transmission, and bone mineralization . The trihydrate form enhances solubility, improving bioavailability in nutritional formulations.

Agricultural Applications

3.1 Fertilizer Component

In agriculture, magnesium is vital for chlorophyll production and overall plant health. Magnesium 2-hydroxypropanoate can be used as a magnesium supplement in fertilizers to enhance crop yield and quality by ensuring adequate magnesium levels in soil .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated strong antibacterial effects against various pathogens; potential use in medical implants to reduce infection risk.
Bone RegenerationShowed improved fibroblast proliferation and biocompatibility; suggested for orthopedic applications due to enhanced bone integration properties.
Nutritional SupplementationHighlighted as an effective source of magnesium for dietary supplementation; improved absorption compared to other forms.

Comparison with Similar Compounds

Key Properties :

  • Appearance : White powder or lumps .
  • Solubility : Highly soluble in water, slightly soluble in alcohol .
  • Storage : Requires dry, room-temperature conditions to prevent decomposition .
  • Applications : Used in pharmaceuticals (e.g., electrolyte supplements, antacids) and analytical chemistry (e.g., potentiometric titration with EDTA) .
  • Hazards : Causes skin and eye irritation (H315, H319) .

Comparison with Similar Compounds

Magnesium Lactate Dihydrate

Molecular Formula : C₆H₁₀MgO₆·2H₂O (likely typo-corrected from CoH1oMgO6·2H₂O in ).
Molecular Weight : 238.48 g/mol .

Differences :

  • Hydration State : Contains two water molecules vs. three in the trihydrate.
  • Stability : Lower hydration may reduce stability under humid conditions compared to the trihydrate form.
  • Pharmacopeial Standards : Meets 98.0–102.0% purity criteria for pharmaceutical use, similar to the trihydrate .

Magnesium Benzoate Trihydrate

Molecular Formula : Mg(C₆H₅COO)₂·3H₂O.
Molecular Weight : 320.57 g/mol .

Differences :

  • Anion : Benzoate (aromatic) vs. lactate (aliphatic hydroxy acid).
  • Applications : Likely used as a preservative or catalyst, contrasting with the trihydrate’s pharmaceutical role.
  • Hazards : Labeled "Warning" without specific H-statements, suggesting milder irritancy than the lactate trihydrate .

Magnesium L-Lactate Trihydrate

Molecular Formula: Mg(C₃H₅O₃)₂·3H₂O. Molecular Weight: 256.49 g/mol (same as Magnesium 2-hydroxypropanoate trihydrate) .

Key Distinction :

Manganese(II) Lactate Trihydrate

Molecular Formula: C₆H₁₆MnO₉. Molecular Weight: 287.12 g/mol .

Differences :

  • Cation : Manganese(II) vs. magnesium(II).
  • Applications : Used in niche industrial processes (e.g., battery materials) rather than mainstream pharmaceuticals.
  • Safety: No hazard data reported, implying lower toxicity .

Esomeprazole Magnesium Trihydrate

Molecular Formula : C₃₄H₃₆MgN₆O₆S₂·3H₂O.
Molecular Weight : 767.17 g/mol (trihydrate) .

Contrast :

  • Complexity : Contains a benzimidazole sulfinyl group, making it a proton-pump inhibitor rather than a simple electrolyte.
  • Regulatory Standards : Meets 98.0–102.0% purity requirements, similar to simpler magnesium salts .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Hydration Solubility (Water) Key Applications Hazards
This compound C₆H₁₆MgO₉ 256.49 3 H₂O High Pharmaceuticals, analysis H315, H319
Magnesium Lactate Dihydrate C₆H₁₀MgO₆·2H₂O 238.48 2 H₂O Moderate Pharmaceuticals Not specified
Magnesium Benzoate Trihydrate Mg(C₆H₅COO)₂·3H₂O 320.57 3 H₂O Low Preservatives, catalysts Warning
Magnesium L-Lactate Trihydrate Mg(C₃H₅O₃)₂·3H₂O 256.49 3 H₂O High Chiral pharmaceuticals H315, H319
Manganese(II) Lactate Trihydrate C₆H₁₆MnO₉ 287.12 3 H₂O Moderate Industrial processes None reported
Esomeprazole Magnesium Trihydrate C₃₄H₃₆MgN₆O₆S₂·3H₂O 767.17 3 H₂O Variable Proton-pump inhibitor Not specified

Research Findings and Analytical Methods

  • Potentiometric Titration: this compound can be assayed using EDTA titration with first-derivative endpoint detection, achieving accuracy comparable to flame AAS and HPLC .
  • Pharmacopeial Compliance : Both Magnesium Lactate Dihydrate and Esomeprazole Magnesium Trihydrate adhere to strict purity standards (98.0–102.0%) for pharmaceutical use .

Q & A

Basic: What experimental protocols are recommended for synthesizing Magnesium 2-hydroxypropanoate trihydrate with high purity?

Answer:
A common method involves reacting magnesium oxide (MgO) or magnesium hydroxide with lactic acid under controlled stoichiometric and hydration conditions. For example, a synthesis protocol adapted from phosphate trihydrate preparation (see ) suggests:

  • Step 1: Dissolve lactic acid in deionized water and gradually add MgO suspension under stirring at 60–80°C.
  • Step 2: Maintain pH ~7–8 to favor trihydrate formation over dihydrate or anhydrous forms.
  • Step 3: Filter and recrystallize the product in aqueous ethanol to reduce impurities.
  • Validation: Confirm trihydrate formation via thermogravimetric analysis (TGA), showing ~17% mass loss at 100–120°C (corresponding to three H₂O molecules) .

Basic: How can researchers verify the stoichiometric composition and hydration state of this compound?

Answer:
Combine multiple analytical techniques:

  • TGA: Quantify water content by mass loss between 50–150°C .
  • ICP-OES: Measure magnesium content (target: ~12% w/w Mg) .
  • XRPD: Compare diffraction patterns with reference data to confirm crystalline trihydrate structure and rule out dihydrate or anhydrous polymorphs .
  • FTIR: Identify characteristic peaks for lactate (C=O at ~1600 cm⁻¹) and coordinated water (O-H stretching at ~3400 cm⁻¹) .

Advanced: What methodologies resolve contradictions in reported stability profiles of this compound?

Answer:
Discrepancies in stability studies (e.g., degradation under humidity vs. thermal stress) require controlled experimental replication:

  • Humidity Studies: Store samples at 25°C/60% RH and monitor mass gain/loss via dynamic vapor sorption (DVS). Compare with pharmacopeial guidelines for hygroscopicity .
  • Thermal Stability: Use TGA-DSC to identify decomposition pathways (e.g., dehydration above 80°C or lactate oxidation above 200°C) .
  • Data Reconciliation: Cross-reference results with synthetic variables (e.g., residual solvent content, crystallinity) to isolate degradation mechanisms .

Advanced: How can researchers design experiments to study the compound’s coordination chemistry and reactivity?

Answer:
Advanced studies may include:

  • X-ray Absorption Spectroscopy (XAS): Probe Mg²⁺ coordination geometry (e.g., octahedral vs. tetrahedral) in aqueous and solid states .
  • Isotopic Labeling: Use ²H or ¹⁸O-labeled water in synthesis to track hydration dynamics via NMR or mass spectrometry .
  • Reactivity Screens: Expose the compound to model APIs (e.g., proton pump inhibitors) to assess compatibility, leveraging methodologies from esomeprazole trihydrate studies .

Basic: What quality control criteria ensure batch consistency in academic research?

Answer:
Adopt pharmacopeial standards for:

  • Purity: ≥98% by titration (e.g., complexometric titration with EDTA) .
  • Residual Solvents: GC-MS screening for ethanol or water (≤0.5% per ICH guidelines) .
  • Crystallinity: XRPD similarity index (≥95% match to reference pattern) .

Advanced: What strategies are effective for polymorph screening of this compound?

Answer:

  • Solvent Variation: Recrystallize from water, ethanol, or acetone to induce different hydrate forms .
  • High-Throughput Screening: Use automated platforms to test 50+ solvent/antisolvent combinations.
  • Computational Modeling: Predict stable polymorphs via density functional theory (DFT) simulations of lattice energies .

Basic: How should researchers mitigate hydrolysis during storage?

Answer:

  • Storage Conditions: Airtight containers with desiccants (silica gel) at 4°C, avoiding exposure to acids or humidity .
  • Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic XRPD/TGA checks .

Advanced: What mechanistic insights can NMR provide for ligand exchange reactions involving this compound?

Answer:

  • ¹H/¹³C NMR: Track lactate ligand displacement by adding competing anions (e.g., citrate or phosphate) in D₂O.
  • Kinetic Studies: Calculate rate constants for ligand exchange using variable-temperature NMR .

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